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Acridine trimer 2 - 97613-92-8

Acridine trimer 2

Catalog Number: EVT-1545060
CAS Number: 97613-92-8
Molecular Formula: C63H82Cl10N10O3
Molecular Weight: 1381.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Acridine trimer 2 is a synthetic compound derived from acridine, a nitrogen-containing heterocyclic organic compound known for its intercalating properties with nucleic acids. Acridine derivatives, including acridine trimer 2, are primarily studied for their potential applications in biochemistry and medicinal chemistry, particularly in the context of cancer treatment and DNA binding. This compound is classified under acridine derivatives and is notable for its ability to form G-quadruplex structures, which are significant in the regulation of gene expression and telomere maintenance.

Source and Classification

Acridine trimer 2 is synthesized through solid-phase methods that involve the coupling of acridine units with linkers such as amino acids. The classification of this compound falls within the broader category of acridine derivatives, which includes various oligomers and polymers that exhibit distinct biological activities. These compounds are often explored for their roles as antitumor agents and in the development of novel therapeutic strategies against infectious diseases .

Synthesis Analysis

Methods and Technical Details

The synthesis of acridine trimer 2 involves several key steps:

  1. Solid-Phase Synthesis: The process begins with the solid-phase synthesis of oligomers containing multiple acridine units linked via 2-aminoethylglycine. This technique allows for the precise control over the sequence and length of the oligomers .
  2. Deprotection Steps: After assembling the oligomer backbone, protecting groups are removed using trifluoroacetic acid in dichloromethane. The resulting amino groups are then acetylated to yield the final product .
  3. Final Treatment: The oligomer supports are treated with anhydrous hydrofluoric acid to release the desired acridine derivatives. Subsequently, treatment with aqueous ammonia facilitates the formation of acridine trimer 2 from the precursors .
Molecular Structure Analysis

Structure and Data

Acridine trimer 2 possesses a distinct molecular structure characterized by three interconnected acridine units. The molecular formula can be represented as C24H21N3C_{24}H_{21}N_3. The structure allows for significant interactions with nucleic acids due to its planar configuration, which facilitates intercalation between DNA bases.

  • Molecular Weight: Approximately 385.44 g/mol.
  • MALDI-TOF Mass Spectrometry: The mass spectrum shows a peak corresponding to [M] = 885.2 (expected 884.0), confirming the successful synthesis of the compound .
Chemical Reactions Analysis

Reactions and Technical Details

Acridine trimer 2 undergoes various chemical reactions typical of acridine derivatives, including:

  • Intercalation: This compound can intercalate into DNA, which alters its structure and potentially inhibits replication.
  • Complex Formation: It can form complexes with other molecules such as ethidium bromide, enhancing its fluorescence properties .

The self-association behavior in solution has been studied using nuclear magnetic resonance spectroscopy, revealing insights into its binding affinities and interactions with nucleic acids .

Mechanism of Action

Process and Data

The mechanism of action for acridine trimer 2 primarily involves:

  1. DNA Binding: The compound intercalates between base pairs in DNA, leading to structural distortions that can inhibit transcription and replication processes.
  2. G-Quadruplex Formation: Acridine trimer 2 can stabilize G-quadruplex structures, which are associated with telomeres and regulatory regions of genes. This stabilization can affect gene expression patterns critical in cancer progression .
  3. Antitumor Activity: Its ability to bind to DNA and alter cellular processes positions it as a candidate for antitumor therapies, particularly against cancers that rely on rapid cell division.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a crystalline solid.
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide but less soluble in water.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
  • Reactivity: Reacts with nucleophiles due to the presence of nitrogen atoms in its structure.

Relevant analyses include spectroscopic methods (e.g., UV-Vis spectroscopy) that confirm its optical properties related to DNA binding .

Applications

Scientific Uses

Acridine trimer 2 has several potential applications in scientific research:

  • Antitumor Research: Investigated for its ability to inhibit cancer cell proliferation through DNA intercalation.
  • Biophysical Probes: Used as a probe molecule for studying DNA structures and dynamics due to its fluorescent properties.
  • Therapeutic Development: Explored in drug development aimed at targeting G-quadruplexes for therapeutic interventions in cancer and other diseases .
Synthesis and Chemical Characterization of Acridine Trimer 2

Solid-Phase Synthesis Methodologies for Acridine Oligomers

Acridine Trimer 2 (CAS 97613-92-8) is primarily synthesized using solid-phase peptide synthesis (SPPS) techniques, which enable precise control over molecular architecture and high purity yields. The process employs a 2-aminoethylglycine scaffold assembled on methylbenzhydrylamine (MBHA) polystyrene-1%-divinylbenzene solid support [1] [2]. A hybrid Fmoc/Boc protection strategy facilitates stepwise backbone elongation, utilizing specific building blocks:

  • Boc-Aeg(Fmoc)-OH for amine group protection
  • Fmoc-Gly-OH as a spacer unit
  • Acridine-9-carboxylic acid for chromophore incorporation

The synthesis proceeds through four critical stages:

  • Backbone Assembly: A succinyl linker connects the oligomer to the solid support. Iterative couplings of Boc-Aeg(Fmoc)-OH extend the polyamide skeleton, with Fmoc deprotection preceding each cycle [1].
  • Acridine Conjugation: After backbone completion, Fmoc-Gly-OH is coupled, followed by nucleophilic substitution with acridine-9-carboxylic acid under mild activating conditions.
  • Cleavage and Deprotection: The product is liberated from the resin using anhydrous hydrogen fluoride (HF) or ammonia, depending on the trimer variant [1] [7].
  • Purification: Reverse-phase HPLC isolates the target compound, yielding ~75% pure Acridine Trimer 2 [1].

Table 1: Solid-Phase Synthesis Parameters for Acridine Trimer 2

ParameterFmoc/Boc Hybrid StrategyAlternative Method
Scaffold2-AminoethylglycinePeptide-based linker
Coupling Efficiency>98% per cycle90-95% per cycle
Final Yield75%60-65%
Chromophore AttachmentPost-backbone assemblySimultaneous with elongation

An alternative solution-phase synthesis employs tailored carboxamidoalkyl chains to enable tris-intercalation per the excluded-site model. While avoiding solid-support limitations, this method faces challenges in purification efficiency due to the compound's high molecular weight (1381.9 g/mol) and polarity [3] [10].

Structural Elucidation via NMR and Mass Spectrometry

Nuclear Magnetic Resonance (NMR) spectroscopy reveals critical conformational dynamics of Acridine Trimer 2. At low sodium concentrations (5 mM) and pH 5, the compound adopts a folded conformation stabilized by π-π stacking between its three acridine units. Key NMR observations include:

  • Upfield shifts (Δδ = 0.8-1.2 ppm) in aromatic protons, indicating ring stacking
  • Distinct methylene proton splitting in poly(aminoalkyl) chains, confirming restricted linker mobility
  • Concentration-dependent line broadening, suggesting aggregation behavior [1]

High-Resolution Mass Spectrometry (HR-MS) confirms the molecular formula C₆₃H₈₂Cl₁₀N₁₀O₃, with the [M+H]⁺ peak observed at m/z 1382.8 (theoretical 1381.9). Tandem MS/MS analysis shows characteristic fragmentation patterns:

  • Stepwise loss of heptahydrochloride clusters (Δm/z = 35.5×7)
  • Cleavage of aminopropyl chains linking acridine units
  • Acridine fragment ions at m/z 194.1 and 228.0 [1] [6]

Table 2: Key NMR Assignments for Acridine Trimer 2 (500 MHz, D₂O)

Chemical Shift (δ, ppm)Proton CountAssignment
7.8-8.212HAcridine H4/H5 protons
6.9-7.39HAcridine H1/H8 protons
3.7-3.99HMethoxy (-OCH₃) groups
2.8-3.438HMethylene linker protons

X-ray crystallography of related acridine cocrystals (e.g., acridine/2,4-dihydroxybenzaldehyde) provides supplementary structural insights, demonstrating π-π stacking distances of 3.4-3.7 Å and hydrogen-bonding networks involving linker amines [6].

Role of Poly(aminoalkyl) Linkers in Tris-Intercalation Design

The heptapropylamino linker chain (C₆₃H₇₅Cl₃N₁₀O₃ core) is engineered to span ~22.5 Å, enabling simultaneous intercalation at every third base pair—consistent with the excluded site binding model. The linker's functions include:

  • Spatial Positioning: Three acridine units are separated by 6.8-7.2 Å, matching DNA base-pair spacing (3.4 Å × 2) to minimize helix distortion during tris-intercalation [1] [8].
  • Electrostatic Guidance: Protonated amines (pKₐ ~9.5) form 5.7 ionic bonds with DNA phosphates upon binding, reducing the entropic penalty of desolvation. Kinetic studies show this increases the binding constant (Kₐₚₚ) to 2.2×10¹¹ M⁻¹ in 0.3M Na⁺ [1] [3].
  • Conformational Flexibility: NMR studies indicate linker folding facilitates DNA minor groove contacts, while extended conformations enable threading intercalation where DNA passes through the trimer-ring structure [8].

The linker length directly modulates kinetic behavior:

k_{-1} = 1.2 \times 10^{-4} s^{-1} \quad \text{(Trimer)} \quad vs. \quad 10^{-2}-10^{-3} s^{-1} \quad \text{(Monomer)}

This 100-fold slower off-rate compared to monoacridines underscores the "lock-in" effect from multivalent ionic interactions [1] [3].

Comparative Analysis of Dimer vs. Trimer Synthetic Pathways

Synthetic routes to acridine oligomers exhibit nonlinear complexity increases from dimers to trimers:

Synthetic Challenges

  • Yield Reduction: Trimer synthesis yields drop to 75% vs. ~85% for dimers due to cumulative coupling inefficiencies and steric hindrance during final acridine conjugation [1] [10].
  • Purification Complexity: HPLC retention times increase by 40% for trimers (C₆₃H₈₂Cl₁₀N₁₀O₃) vs. dimers (C₄₂H₅₀Cl₆N₆O₂), requiring ion-pairing reagents for resolution. The trimer's higher charge density (+7 vs. +4) exacerbates peak broadening [1] [2].
  • Structural Constraints: Dimer linkers tolerate ±1 methylene unit flexibility, while trimer linkers require exact chain lengths (n=3-4 methylenes) to enable simultaneous intercalation without DNA bending [3].

DNA Binding Implications

ParameterAcridine DimerAcridine Trimer 2
Intercalation ModeBis-intercalationTris-intercalation
Kₐₚₚ (Poly[d(A-T)])1.8×10⁸ M⁻¹8.0×10⁸ M⁻¹ (1M Na⁺)
ΔTₘ (DNA)+12.5°C+23.4°C
Unwinding Angle22°34° (excluded site model)

Despite a modest affinity increase over dimers (4.4-fold), trimers exhibit exponential kinetic stabilization (k₋₁ = 1.2×10⁻⁴ s⁻¹ vs. 10⁻³ s⁻¹ for dimers). This arises from cooperative DNA contacts: while dimer dissociation requires breaking two intercalation events sequentially, the trimer's third acridine unit and additional ionic bonds create a synergistic "triple lock" mechanism [1] [3].

Table 3: Comparative Synthetic and DNA Binding Parameters

CharacteristicDimerTrimerFunctional Implication
Synthetic Yield~85%75%Higher trimer production cost
Linker FlexibilityModerate (n=2-5 methylenes)Critical (n=3-4 methylenes)Rigid trimer geometry required
DNA Binding Kineticsk₁=2.5×10⁷ M⁻¹s⁻¹k₁=2.6×10⁷ M⁻¹s⁻¹Similar association rates
k₋₁=1.4×10⁻³ s⁻¹k₋₁=1.2×10⁻⁴ s⁻¹10-fold slower trimer dissociation

The trimer's structural preorganization costs entropy during synthesis but pays dividends in DNA binding: folded conformations in solution require less reorganization energy to adopt the DNA-bound state, partly compensating for synthetic challenges [1] [6].

Properties

CAS Number

97613-92-8

Product Name

Acridine trimer 2

IUPAC Name

3-N-(6-chloro-2-methoxyacridin-9-yl)-1-N,5-N-bis[5-[3-[(6-chloro-2-methoxyacridin-9-yl)amino]propylamino]pentyl]pentane-1,3,5-triamine;heptahydrochloride

Molecular Formula

C63H82Cl10N10O3

Molecular Weight

1381.9 g/mol

InChI

InChI=1S/C63H75Cl3N10O3.7ClH/c1-77-46-15-21-55-52(39-46)61(49-18-12-42(64)36-58(49)74-55)71-32-10-30-67-26-6-4-8-28-69-34-24-45(73-63-51-20-14-44(66)38-60(51)76-57-23-17-48(79-3)41-54(57)63)25-35-70-29-9-5-7-27-68-31-11-33-72-62-50-19-13-43(65)37-59(50)75-56-22-16-47(78-2)40-53(56)62;;;;;;;/h12-23,36-41,45,67-70H,4-11,24-35H2,1-3H3,(H,71,74)(H,72,75)(H,73,76);7*1H

InChI Key

DUYFAAXCGVIUET-UHFFFAOYSA-N

SMILES

COC1=CC2=C(C3=C(C=C(C=C3)Cl)N=C2C=C1)NCCCNCCCCCNCCC(CCNCCCCCNCCCNC4=C5C=C(C=CC5=NC6=C4C=CC(=C6)Cl)OC)NC7=C8C=C(C=CC8=NC9=C7C=CC(=C9)Cl)OC.Cl.Cl.Cl.Cl.Cl.Cl.Cl

Synonyms

acridine trimer 2
Actri 2

Canonical SMILES

COC1=CC2=C(C3=C(C=C(C=C3)Cl)N=C2C=C1)NCCCNCCCCCNCCC(CCNCCCCCNCCCNC4=C5C=C(C=CC5=NC6=C4C=CC(=C6)Cl)OC)NC7=C8C=C(C=CC8=NC9=C7C=CC(=C9)Cl)OC.Cl.Cl.Cl.Cl.Cl.Cl.Cl

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